METHYL 4-ETHYL-5-METHYL-2-(2-PHENYLQUINOLINE-4-AMIDO)THIOPHENE-3-CARBOXYLATE
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Overview
Description
METHYL 4-ETHYL-5-METHYL-2-(2-PHENYLQUINOLINE-4-AMIDO)THIOPHENE-3-CARBOXYLATE is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-ETHYL-5-METHYL-2-(2-PHENYLQUINOLINE-4-AMIDO)THIOPHENE-3-CARBOXYLATE involves multiple steps, starting from readily available starting materialsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction conditions and purification methods is crucial to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
METHYL 4-ETHYL-5-METHYL-2-(2-PHENYLQUINOLINE-4-AMIDO)THIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce alcohols or amines .
Scientific Research Applications
METHYL 4-ETHYL-5-METHYL-2-(2-PHENYLQUINOLINE-4-AMIDO)THIOPHENE-3-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of METHYL 4-ETHYL-5-METHYL-2-(2-PHENYLQUINOLINE-4-AMIDO)THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context[7][7].
Comparison with Similar Compounds
Similar Compounds
METHYL 4-ETHYL-5-METHYL-2-(2-PHENYLQUINOLINE-4-AMIDO)THIOPHENE-3-CARBOXYLATE: shares structural similarities with other quinoline and thiophene derivatives.
Quinoline Derivatives: Compounds like quinine and chloroquine, known for their antimalarial properties.
Thiophene Derivatives: Compounds like thiophene-2-carboxylic acid, used in organic synthesis.
Uniqueness
The uniqueness of this compound lies in its combined structure, which imparts distinct chemical and biological properties. This combination allows for versatile applications and potential for novel discoveries in various fields .
Properties
Molecular Formula |
C25H22N2O3S |
---|---|
Molecular Weight |
430.5 g/mol |
IUPAC Name |
methyl 4-ethyl-5-methyl-2-[(2-phenylquinoline-4-carbonyl)amino]thiophene-3-carboxylate |
InChI |
InChI=1S/C25H22N2O3S/c1-4-17-15(2)31-24(22(17)25(29)30-3)27-23(28)19-14-21(16-10-6-5-7-11-16)26-20-13-9-8-12-18(19)20/h5-14H,4H2,1-3H3,(H,27,28) |
InChI Key |
YPMXYPHKSKGLOS-UHFFFAOYSA-N |
SMILES |
CCC1=C(SC(=C1C(=O)OC)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4)C |
Canonical SMILES |
CCC1=C(SC(=C1C(=O)OC)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4)C |
Origin of Product |
United States |
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